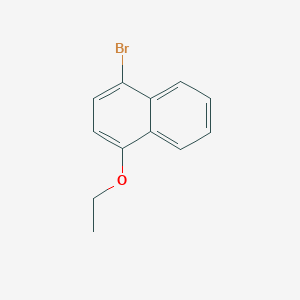

1-Bromo-4-ethoxynaphthalene

描述

Significance of Aryl Halides in Organic Synthesis and Medicinal Chemistry

Aryl halides, or haloarenes, are aromatic compounds where one or more hydrogen atoms on an aromatic ring are substituted by a halogen. wikipedia.org They are fundamental building blocks in organic synthesis and medicinal chemistry due to their reactivity and ability to participate in a wide array of chemical transformations. wikipedia.orgfiveable.me Their significance lies primarily in their role as precursors in cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. fiveable.me

Reactions such as the Suzuki-Miyaura coupling, Heck-Mizoroki coupling, and Buchwald-Hartwig amination utilize aryl halides as key electrophilic partners. fiveable.mewikipedia.org These palladium-catalyzed reactions allow for the facile construction of complex molecular architectures, including biaryls, stilbenes, and aryl amines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. fiveable.mewikipedia.org The reactivity of the aryl halide is influenced by the nature of the halogen, with iodides generally being more reactive than bromides, followed by chlorides. fiveable.me

Beyond cross-coupling, aryl halides are used as intermediates in the synthesis of numerous commercial products, including dyes, plastics, and pesticides. iitk.ac.in They can also undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups, and can be converted into organometallic reagents like Grignard or organolithium compounds. wikipedia.orglibretexts.org The versatility and broad utility of aryl halides make them indispensable tools for chemists in both academic and industrial research settings. iitk.ac.inlibretexts.org

Overview of Naphthalene (B1677914) Derivatives in Advanced Materials and Pharmaceutical Sciences

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold for the development of a wide range of functional molecules. numberanalytics.com Its derivatives are prominent in both advanced materials and pharmaceutical sciences, owing to their unique photophysical properties and biological activities. nih.govmdpi.com The rigid and planar structure of the naphthalene core allows for its incorporation into larger conjugated systems, making it a valuable component in materials science. numberanalytics.com Naphthalene-based compounds are utilized in the synthesis of conducting polymers, organic light-emitting diodes (OLEDs), and other advanced electronic materials. numberanalytics.comrsc.org Furthermore, naphthalene derivatives are used as intermediates in the production of dyes, pigments, plasticizers, and surfactants. numberanalytics.comstratviewresearch.com

In the pharmaceutical arena, the naphthalene scaffold is a key structural feature in numerous approved drugs. nih.gov Notable examples include the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the beta-blocker Propranolol, the antifungal agents Terbinafine and Naftifine, and the novel anti-tubercular drug Bedaquiline. nih.gov The biological activity of naphthalene derivatives is broad, encompassing antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties, among others. nih.govijpsjournal.com The ability to readily modify the naphthalene core allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates. mdpi.com

Rationale for Focused Investigation of 1-Bromo-4-ethoxynaphthalene

The compound this compound emerges as a subject of specific interest due to its hybrid structure, which combines the key features of an aryl bromide and a naphthalene ether. This unique combination makes it a valuable intermediate for synthetic chemists. a2bchem.comguidechem.com The bromine atom at the 1-position serves as a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination. fiveable.mewikipedia.org This allows for the strategic introduction of a wide range of substituents, enabling the construction of more complex, functionalized naphthalene systems.

Data for this compound

Physical and Chemical Properties

| Property | Value |

| CAS Number | 20900-22-5 bldpharm.com |

| Molecular Formula | C₁₂H₁₁BrO bldpharm.com |

| Molecular Weight | 251.12 g/mol bldpharm.com |

| Appearance | Not specified |

| Boiling Point | 337.8±15.0 °C (Predicted) lookchem.com |

| Density | 1.393±0.06 g/cm³ (Predicted) lookchem.com |

| Storage | Sealed in dry, room temperature bldpharm.com |

Spectroscopic Data

| Spectroscopy Type | Expected Features |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons). Aromatic protons would appear as a series of multiplets or doublets in the downfield region (approx. 7.0-8.5 ppm). scirp.org |

| ¹³C NMR | Resonances for the two carbons of the ethoxy group. Signals for the ten carbons of the naphthalene ring, with the carbon bearing the bromine atom shifted downfield. scirp.org |

| Infrared (IR) | Characteristic peaks for C-O ether stretching, aromatic C-H stretching, and C=C aromatic ring stretching. A peak corresponding to the C-Br stretch would also be expected. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-ethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCMJOJYAZRKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610209 | |

| Record name | 1-Bromo-4-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20900-22-5 | |

| Record name | 1-Bromo-4-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Bromo 4 Ethoxynaphthalene

Established Synthetic Routes to 1-Bromo-4-ethoxynaphthalene

The creation of this compound is primarily accomplished through two main strategies: the bromination of a naphthalene (B1677914) precursor that already contains an ethoxy group, or by forming the ether linkage on a brominated naphthalene core.

Bromination of Naphthalene-Based Precursors

This approach introduces a bromine atom onto a pre-existing ethoxynaphthalene molecule. The key challenge lies in controlling the position of the incoming bromine atom, a concept known as regioselectivity.

The direct bromination of 1-ethoxynaphthalene (B1581650) is a common method for synthesizing this compound. The ethoxy group at the C1 position of the naphthalene ring directs the incoming electrophile, in this case, bromine, primarily to the C4 position. This is due to the electron-donating nature of the ethoxy group, which activates the naphthalene ring towards electrophilic substitution, particularly at the ortho and para positions. researchgate.net

Research has shown that the choice of brominating agent and reaction conditions can significantly influence the yield and regioselectivity of the reaction. For instance, the use of N-Bromosuccinimide (NBS) in a suitable solvent is a widely employed method for achieving regioselective bromination of activated aromatic compounds. scirp.org

A study detailed the bromination of 1-methoxynaphthalene, a similar compound, where treatment with bromine in the presence of pyridine (B92270) led to the formation of 4-bromo-1-methoxynaphthalene as one of the substitution products. buu.ac.th Another method involved the use of ammonium (B1175870) bromide and hydrogen peroxide in glacial acetic acid for the bromination of 1-methoxynaphthalene, yielding 4-bromo-1-methoxynaphthalene. researchgate.net These examples highlight the feasibility of selectively introducing a bromine atom at the C4 position of a 1-alkoxynaphthalene.

Table 1: Examples of Bromination Reactions on Naphthalene Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Reference |

| 1-Methoxynaphthalene | Bromine, Pyridine | 4-Bromo-1-methoxynaphthalene, 2,4-Dibromo-1-methoxynaphthalene | buu.ac.th |

| 1-Methoxynaphthalene | Ammonium bromide, Hydrogen peroxide, Acetic acid | 4-Bromo-1-methoxynaphthalene | researchgate.net |

The halogenation of naphthalenes is a classic example of electrophilic aromatic substitution. docbrown.infowordpress.com The naphthalene ring system is electron-rich and readily reacts with electrophiles like halogens. uomustansiriyah.edu.iq The position of substitution is governed by the stability of the intermediate carbocation (arenium ion). youtube.com For naphthalene itself, electrophilic attack is favored at the C1 (or α) position because the resulting carbocation is more stabilized by resonance. uomustansiriyah.edu.iqyoutube.com

However, when a substituent is already present on the naphthalene ring, it directs the position of the next incoming group. An activating, ortho-para directing group like an ethoxy group at C1 will favor substitution at the C2 (ortho) and C4 (para) positions. Due to steric hindrance at the C2 position, the C4 position is often the preferred site for substitution.

Various electrophilic halogenation techniques have been developed to improve efficiency and selectivity. These include the use of molecular bromine, often with a Lewis acid catalyst, although for highly activated rings like 1-ethoxynaphthalene, a catalyst may not be necessary. uomustansiriyah.edu.iq Environmentally friendlier methods employing in-situ generation of the halogenating agent, such as using hydrogen peroxide with alkali metal halides, have also been explored for the halogenation of naphthols. scirp.orgscirp.org

Etherification Reactions involving Bromonaphthols

An alternative synthetic strategy involves forming the ether bond after the bromine atom has been introduced to the naphthalene ring. This is typically achieved by reacting a bromonaphthol with an ethylating agent.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.comorganicchemistrytutor.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 4-bromo-1-naphthol (the alkoxide) with an ethyl halide, such as iodoethane (B44018) or bromoethane (B45996). researchgate.net

The first step is the deprotonation of 4-bromo-1-naphthol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic 4-bromo-1-naphthoxide ion. This is then reacted with the ethyl halide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 mechanism. acs.org

Table 2: General Scheme for Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Product |

| 4-Bromo-1-naphthol | Bromoethane or Iodoethane | NaOH, K₂CO₃, or NaH | This compound |

This subsection is essentially a specific application of the Williamson ether synthesis, focusing on the use of bromoethane as the alkylating agent. The reaction involves the O-alkylation of 4-bromo-1-naphthol with bromoethane. francis-press.com The phenolic hydroxyl group of 4-bromo-1-naphthol is acidic enough to be deprotonated by a moderately strong base. The resulting naphthoxide ion then acts as a nucleophile, attacking the electrophilic carbon of bromoethane and displacing the bromide ion to form the ether linkage.

The efficiency of the alkylation can be influenced by factors such as the choice of base, solvent, and reaction temperature. For instance, using a strong base like sodium hydride ensures complete deprotonation of the naphthol, which can lead to higher yields. The reaction of 4-bromo-1-naphthol with 1,2-dibromoethane (B42909) has also been documented, indicating the reactivity of the naphtholic hydroxyl group towards alkyl bromides. google.com

Novel and Green Synthesis Protocols of this compound

Modern synthetic strategies increasingly prioritize sustainability, leading to the development of novel protocols that minimize waste and energy consumption. The synthesis of halogenated alkoxynaphthalenes has benefited significantly from these advancements.

Micellar Media and Aqueous Systems for Halogenation

A significant move towards green chemistry involves replacing traditional organic solvents with water. The halogenation of naphthalene derivatives has been successfully achieved in aqueous micellar media, which provides a favorable environment for the reaction without the need for volatile organic solvents. scirp.org Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC), form micelles in water that can solubilize both lipophilic substrates (like ethoxynaphthalene) and hydrophilic reactants. scirp.org

This micellar environment not only brings the reactants into close proximity, enhancing reaction rates, but the charged surface of the micelles can also catalyze the reaction. scirp.org An efficient and environmentally clean method for the bromination of naphthols and their ethers involves the in situ generation of the active halogen species from alkali halides like potassium bromide (KBr) using hydrogen peroxide (H₂O₂) as a clean oxidant. scirp.orgscirp.org This process avoids the use of hazardous halogenating agents and produces water as the primary byproduct.

Table 1: Micelle-Mediated Bromination of Naphthol Derivatives in Aqueous Media This table illustrates the conditions and outcomes for the bromination of naphthol derivatives, a process analogous to the synthesis of this compound, using a green chemistry approach.

| Substrate | Halogenating System | Surfactant | Solvent | Time (hrs) | Yield (%) | Reference |

| 2-Naphthol (B1666908) | H₂O₂ / KBr | CTAB | Water | 2 | 94 | scirp.orgscirp.org |

| Substituted 2-Naphthol | H₂O₂ / KBr | CTAB | Water | 2 | 92-96 | scirp.orgscirp.org |

Data adapted from studies on 2-naphthol systems, demonstrating the efficacy of the micellar method.

Ultrasonic and Microwave-Assisted Syntheses

The application of alternative energy sources like ultrasound and microwaves represents another cornerstone of green synthetic chemistry, offering dramatic reductions in reaction times and often improving yields.

Ultrasonic-Assisted Organic Synthesis (USAOS): This technique utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. scirp.orgscirp.org The collapse of these bubbles generates localized hot spots with intense pressures and temperatures, enhancing mass transfer and increasing reaction rates. scispace.com For the halogenation of naphthols in aqueous micellar media, sonication can reduce reaction times from hours to minutes. scirp.orgscirp.org For instance, a reaction that takes 18 hours under conventional heating can be completed in about 6 hours with sonication, without a significant loss in product yield. scirp.org

Microwave-Assisted Synthesis (MWAS): Microwave irradiation has emerged as a powerful tool for accelerating a wide range of organic reactions. bspublications.net Microwaves directly heat the reactants and solvent through a process called dielectric heating, leading to rapid and uniform temperature increases that are difficult to achieve with conventional methods. bspublications.netnih.gov This can result in remarkable rate accelerations, reducing reaction times from many hours to just a few minutes. scispace.com In the Williamson ether synthesis of 2-ethoxynaphthalene (B165321), microwave heating at 130 °C for 10 minutes doubled the yield compared to a 90-minute conventional reflux. researchgate.net When combined with micellar conditions, microwave-assisted halogenation demonstrates even more dramatic rate enhancements. scirp.orgscispace.com

Table 2: Comparison of Synthesis Methods for Alkoxy/Halo-Naphthalenes This table compares the efficiency of conventional heating, ultrasonic assistance, and microwave assistance for reactions relevant to the synthesis of this compound.

| Reaction Type | Method | Time | Yield (%) | Reference |

| O-Alkylation of 2-Naphthol | Conventional | ≥20 hours | Good | scirp.org |

| O-Alkylation of 2-Naphthol | Microwave (Micellar) | Few minutes | High | scispace.com |

| Bromination of 2-Naphthol | Conventional | 18 hours | 94 | scirp.org |

| Bromination of 2-Naphthol | Ultrasonic (Micellar) | 6 hours | 92 | scirp.orgscirp.org |

| Bromination of 2-Naphthol | Microwave (Micellar) | 5 minutes | 96 | scirp.org |

Derivatization from Naphthalene-1,4-dione Scaffolds

Naphthalene-1,4-diones (also known as naphthoquinones) are versatile building blocks in organic synthesis due to their rich chemical reactivity. researchgate.net They serve as precursors for a variety of substituted naphthalenes, including this compound, through carefully controlled transformation reactions.

Oxidative and Reductive Transformations of Ethoxynaphthalene-1,4-diones

The core of a naphthoquinone is its redox-active quinone moiety, which readily participates in oxidation and reduction reactions. The biological activity of many naphthoquinone derivatives is directly linked to these redox properties. mdpi.com

Reductive Transformations: The most common reductive transformation of a 1,4-naphthoquinone (B94277) is its conversion to the corresponding 1,4-dihydroxynaphthalene (B165239) (a hydroquinone). This two-electron, two-proton reduction is often electrochemically reversible and is a key step in the mechanism of action for many biologically active quinones. While this reduction changes the oxidation state of the quinone core, it also transforms the carbonyl groups into highly reactive hydroxyl groups, which can be used for further derivatization, such as etherification, before re-oxidation to the naphthalene state.

Oxidative Transformations: The naphthalene ring system, even within a quinone structure, is susceptible to oxidative reactions. While harsh oxidation can lead to ring cleavage, more controlled oxidative processes can introduce new functional groups. For example, biological systems can metabolize alkoxy-naphthalenes through oxidative pathways. The fungus Aspergillus niger has been shown to metabolize 2-ethoxynaphthalene by opening the unsubstituted ring to form 4-ethoxysalicylic acid, demonstrating that the alkoxy-substituted ring can be cleaved under specific oxidative conditions. sci-hub.se Synthetic oxidative reactions, such as those involving quinolinium dichromate, can transform cyclic diones through mechanisms involving the formation of radical intermediates. scispace.com

Substitution Reactions for Bromine Incorporation

The introduction of a bromine atom onto a pre-formed ethoxynaphthalene-1,4-dione scaffold, or the introduction of an ethoxy group onto a brominated naphthoquinone, can be achieved through nucleophilic substitution reactions. Dihalogenated naphthoquinones like 2,3-dichloro- or 2,3-dibromo-1,4-naphthoquinone (B88232) are particularly useful starting materials. researchgate.netnih.gov

These compounds contain highly electrophilic carbon atoms, making them susceptible to attack by nucleophiles. The synthesis of anilino-naphthoquinones, for example, proceeds by reacting 2,3-dihalo-1,4-naphthoquinones with aniline (B41778) derivatives, where one of the halogen atoms is displaced. nih.gov A similar strategy can be envisioned for the synthesis of this compound precursors, where a nucleophile like sodium ethoxide could displace one of the halogens on a dibromonaphthoquinone. This would result in a bromo-ethoxynaphthoquinone structure. nih.gov

Table 3: Substitution Reactions on Dihalo-1,4-Naphthoquinone Scaffolds This table provides examples of nucleophilic substitution on dihalogenated naphthoquinones, demonstrating a key strategy for incorporating substituents like ethoxy and bromo groups.

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 2,3-Dibromo-1,4-naphthoquinone | Aniline | 2-Anilino-3-bromo-1,4-naphthoquinone | 75 | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | 4-Bromoaniline | 2-(4-Bromoanilino)-3-chloro-1,4-naphthoquinone | 81 | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | Triethylene glycol monomethyl ether / KOH | 2-(2-(2-Methoxyethoxy)ethoxy)naphthalene-1,4-dione | - |

Reaction Mechanisms and Reactivity Studies of 1 Bromo 4 Ethoxynaphthalene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) represents a fundamental class of reactions for modifying aromatic systems. It involves the replacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. total-synthesis.commasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism. total-synthesis.comcsbsju.edu

The generally accepted mechanism for SNAr reactions involves a two-step process. libretexts.orglibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This initial addition disrupts the aromaticity of the ring and is typically the rate-determining step. total-synthesis.commasterorganicchemistry.com The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby accelerating the reaction. masterorganicchemistry.comlibretexts.org

In the case of 1-Bromo-4-ethoxynaphthalene, the ethoxy group (-OEt) is an electron-donating group (EDG). EDGs increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack. total-synthesis.com Consequently, this compound is expected to be relatively unreactive in SNAr reactions under standard conditions. For a substitution to occur, either a very powerful nucleophile or harsh reaction conditions, such as high temperatures and pressures, would be necessary.

Theoretical and computational studies have become invaluable in understanding SNAr mechanisms. chemrxiv.org Quantum chemical calculations can model the potential energy surface of the reaction, elucidating the structures of transition states and intermediates. diva-portal.org For substrates like this compound, computational models would likely confirm a high activation energy barrier for the formation of the Meisenheimer complex due to the destabilizing effect of the ethoxy group. Studies on related systems show that factors like solvent effects can also significantly influence reaction kinetics and even alter the mechanism. rsc.org

In SNAr reactions, the nature of the leaving group can have a counterintuitive effect on the reaction rate. The typical reactivity order for halogens as leaving groups is F > Cl ≈ Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. nih.govresearchgate.net This phenomenon is known as the "element effect." nih.gov

The reason for this inverted reactivity order is that the rate-determining step is the nucleophilic attack on the aromatic ring, not the expulsion of the leaving group. masterorganicchemistry.com Fluorine, being the most electronegative halogen, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to attack. csbsju.edunih.gov Since the C-X bond is not broken in the slow step, its strength is less important than the atom's ability to facilitate the initial attack. masterorganicchemistry.com

For naphthalene (B1677914) systems like this compound, the bromine atom serves as the leaving group. Based on the element effect, it is a moderately effective leaving group for SNAr reactions, significantly less reactive than fluorine but comparable to chlorine. nih.govresearchgate.net Computational studies on halo-substituted nitroarenes have indicated that for chloro and bromo systems, the nitro groups accommodate most of the negative charge in the transition state, whereas the high electronegativity of fluorine allows it to also play a significant role in charge stabilization. nih.gov While the naphthalene ring itself can delocalize the negative charge in the Meisenheimer intermediate, the fundamental principles of the element effect are expected to hold, positioning bromine as a competent but not exceptional leaving group in this context.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl bromides, such as this compound, are excellent substrates for these transformations due to their favorable reactivity, which is generally greater than that of aryl chlorides and less than that of aryl iodides. fishersci.co.uk

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester derivative. fishersci.co.uklibretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.govfishersci.co.uk

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

A variety of catalysts, bases, and solvents can be employed to optimize the reaction for specific substrates.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf), Palladacycles libretexts.orgikm.org.my | Catalyzes the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh3), Buchwald ligands (e.g., XPhos), N-Heterocyclic Carbenes (NHCs) nih.gov | Stabilizes the palladium center and modulates its reactivity. |

| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4, KF ikm.org.mynih.gov | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Water/Organic mixtures nih.govfishersci.co.uk | Solubilizes reactants and influences reaction rate. |

The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond by reacting an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is unique among palladium-catalyzed couplings as it typically requires a copper(I) co-catalyst (e.g., CuI) in addition to the palladium catalyst and an amine base. organic-chemistry.orgwikipedia.org It provides a direct route to introduce alkyne functionalities, which are versatile building blocks in organic synthesis. organic-chemistry.org

The mechanism is thought to involve two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to this compound.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.

The final step is reductive elimination from the palladium center to yield the 1-alkynyl-4-ethoxynaphthalene product and regenerate the Pd(0) catalyst. wikipedia.org

Table 2: Key Components for Sonogashira Coupling of Aryl Bromides

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | PdCl2(PPh3)2, Pd(OAc)2, Pd(PPh3)4organic-chemistry.orgmdpi.com | Primary catalyst for the cross-coupling cycle. |

| Copper Co-catalyst | CuI, CuBr, CuCl wikipedia.org | Facilitates the formation of the reactive acetylide species. |

| Base | Triethylamine (Et3N), Diisopropylamine (DIPA), Pyrrolidine (B122466) wikipedia.org | Acts as a solvent and deprotonates the terminal alkyne. |

| Ligand | Triphenylphosphine (PPh3) and other phosphine (B1218219) ligands | Stabilizes the palladium catalyst. |

| Solvent | THF, DMF, Acetonitrile, Toluene | Often the amine base itself serves as the solvent. organic-chemistry.org |

While the Suzuki and Sonogashira couplings are prevalent, other cross-coupling strategies can also be utilized for the functionalization of this compound.

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed. wikipedia.orgorganic-chemistry.org It employs a Grignard reagent (R-MgBr) as the organometallic nucleophile and typically uses nickel or palladium catalysts. wikipedia.org A key advantage is the direct use of readily prepared Grignard reagents; however, their high reactivity limits the tolerance of certain functional groups (e.g., esters, ketones) on the coupling partners. organic-chemistry.org

The Hiyama coupling utilizes an organosilane (R-SiR'₃) as the coupling partner. wikipedia.orgorganic-chemistry.org A crucial feature of this reaction is the need for an activating agent, usually a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicate (B1173343) species that is active in the transmetalation step. organic-chemistry.orgsioc-journal.cn The Hiyama coupling is known for its tolerance of a wide range of functional groups and the low toxicity and stability of organosilane reagents. wikipedia.orgsioc-journal.cn

Table 3: Comparison of Cross-Coupling Strategies for Aryl Bromides

| Coupling Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)2) | Mild conditions, high functional group tolerance, stable reagents. nih.govfishersci.co.uk |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Direct synthesis of alkynes, requires Cu(I) co-catalyst. organic-chemistry.orgwikipedia.org |

| Kumada | Grignard Reagent (R-MgX) | Highly reactive nucleophiles, less functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Hiyama | Organosilane (R-SiR'₃) | Stable, non-toxic reagents, requires fluoride or base activation. wikipedia.orgorganic-chemistry.org |

Electrophilic Substitution Reactions on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) in naphthalene is generally faster than in benzene (B151609) because the energy required to overcome the aromatic stabilization is lower. spcmc.ac.in The reaction proceeds through a resonance-stabilized carbocation intermediate, and for naphthalene, attack at the α-position (C1, C4, C5, C8) is typically favored over the β-position (C2, C3, C6, C7) due to the formation of a more stable intermediate. spcmc.ac.inmasterorganicchemistry.com In this compound, the existing substituents dictate the position of further substitution.

Directed Electrophilic Aromatic Substitution (DEAS)

The directing effects of the substituents on the naphthalene ring determine the regioselectivity of electrophilic attack. In this compound, the ethoxy group (-OEt) at C4 and the bromo group (-Br) at C1 exert competing and cooperative influences.

Ethoxy Group (-OEt): This is a strongly activating group. The oxygen atom's lone pairs can be donated into the aromatic system via resonance (+R effect), which greatly outweighs its electron-withdrawing inductive effect (-I effect). lumenlearning.comvanderbilt.edu This donation of electron density significantly stabilizes the carbocation intermediate, particularly when the attack occurs at positions ortho and para to the substituent. masterorganicchemistry.com For the C4-ethoxy group, this activation is strongest at the ortho positions (C3 and C5).

Influence of Ethoxy and Bromo Substituents on Regioselectivity

The regioselectivity of electrophilic substitution on this compound is a direct consequence of the electronic properties of its substituents. The ethoxy group is a powerful ortho, para-director, while the bromo group is a deactivating ortho, para-director.

When considering an electrophilic attack, the stability of the resulting arenium ion intermediate is paramount.

Attack at C3: The positive charge in the arenium ion intermediate can be delocalized onto the oxygen atom of the ethoxy group, creating a highly stable resonance structure where all atoms (except hydrogens) have a full octet. This powerful stabilization makes the C3 position the most favorable site for electrophilic attack.

Attack at C2: An attack at the C2 position is ortho to the bromo group and meta to the ethoxy group. The carbocation intermediate formed would not benefit from resonance stabilization from the ethoxy group, and it would be destabilized by the inductive effect of the adjacent bromine.

Attack on the other ring (e.g., C5, C7): The C5 position is also ortho to the ethoxy group, but it is subject to more significant steric hindrance. Research on related 2-alkoxynaphthalenes shows that electrophilic bromination occurs regioselectively at the 1-position. researchgate.net

Therefore, the synergistic directing effects and the overriding activation by the ethoxy group lead to a high regioselectivity for substitution at the C3 position.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Major Product Position |

|---|---|---|---|---|

| -OEt (Ethoxy) | C4 | Strongly Activating (+R >> -I) | Ortho, Para (to C4) → C3, C5 | C3 |

| -Br (Bromo) | C1 | Deactivating (-I > +R) | Ortho, Para (to C1) → C2, C8 |

Oxidation and Reduction Chemistry of this compound

The presence of an electron-donating ethoxy group and a halogen on the naphthalene core makes this compound susceptible to both oxidation and reduction reactions, leading to a variety of derivatives.

Formation of Quinone Derivatives

Naphthalene and its electron-rich derivatives can be oxidized to form naphthoquinones. The oxidation of naphthalene itself with oxidants like chromium trioxide in acetic acid can yield 1,4-naphthoquinone (B94277). orgsyn.orggoogle.com The presence of an electron-donating group like an ethoxy group facilitates this oxidation.

While specific studies on the direct oxidation of this compound are not prevalent, the oxidation of related compounds suggests a likely pathway. The oxidation would be expected to convert the substituted naphthalene ring into a quinone structure. Given the substitution pattern, the most probable product would be a 2-bromo-1,4-naphthoquinone derivative, which would involve the oxidative removal of the ethoxy group. The synthesis of related compounds like 2-bromo-3-ethoxynaphthalene-1,4-dione (B11847092) is known, highlighting the accessibility of substituted naphthoquinone structures. smolecule.com The oxidation of naphthols can also lead to quinones, which can participate in redox cycling. researchgate.net

Hydrogenation and Dehalogenation Studies

The reduction of this compound can proceed via two main pathways: hydrogenation of the aromatic system and/or dehalogenation (removal of the bromine atom).

Hydrogenation: The catalytic hydrogenation of naphthalenes can lead to either partial reduction to form tetralin (tetrahydronaphthalene) derivatives or complete reduction to form decalin (decahydronaphthalene) derivatives. msu.edu

Partial Hydrogenation: Using catalysts like palladium, platinum, or ruthenium under controlled conditions (temperature, pressure) can selectively reduce one of the rings. acs.orgrsc.org For substituted naphthalenes, hydrogenation typically occurs on the less substituted ring. rsc.orggoogle.com In the case of this compound, reduction would be expected to occur on the unsubstituted ring to yield 5-bromo-8-ethoxy-1,2,3,4-tetrahydronaphthalene.

Complete Hydrogenation: More forcing conditions (higher pressure, temperature, or more active catalysts like rhodium) can lead to the saturation of both rings, yielding a bromo-ethoxy-decalin.

Dehalogenation: The carbon-bromine bond can be cleaved through catalytic hydrogenolysis. This process is often achieved using a palladium on carbon (Pd/C) catalyst with a hydrogen source. This reaction, known as hydrodehalogenation, would replace the bromine atom with a hydrogen atom to yield 4-ethoxynaphthalene. sci-hub.se It is possible for dehalogenation to occur concurrently with the hydrogenation of the aromatic ring, depending on the catalyst and reaction conditions. For instance, studies on 1-bromonaphthalene (B1665260) have shown its conversion to naphthalene using specific iron-based catalysts. iranarze.ir

| Reaction Type | Typical Reagents & Conditions | Likely Major Product |

|---|---|---|

| Partial Hydrogenation | H₂, Pd/C or Ru-NPs, mild temp/pressure | 5-Bromo-8-ethoxy-1,2,3,4-tetrahydronaphthalene |

| Dehalogenation (Hydrogenolysis) | H₂, Pd/C, base (e.g., NEt₃) | 4-Ethoxynaphthalene |

| Complete Hydrogenation | H₂, Rh/C or Ru, high temp/pressure | Bromo-ethoxy-decalin |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 1-Bromo-4-ethoxynaphthalene. By analyzing ¹H and ¹³C NMR spectra, including advanced 2D techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the substitution pattern and connectivity of the molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the ethoxy group and the six aromatic protons on the naphthalene (B1677914) ring. The chemical shifts (δ) are influenced by the electronic effects of the bromo and ethoxy substituents. The ethoxy group protons will appear as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂), typically in the upfield region.

The aromatic protons are more deshielded and appear at lower field. The ethoxy group is an activating, ortho-, para-directing group, causing shielding (upfield shift) of adjacent protons, while the bromine atom is deactivating but also ortho-, para-directing, causing a general deshielding (downfield shift). In the 1,4-disubstituted naphthalene system, specific splitting patterns arise from proton-proton couplings. For comparison, the spectral data for the related isomer, 2-bromo-6-ethoxynaphthalene (B180342), shows aromatic protons in the range of 7.08-7.91 ppm. ru.nl Similarly, data for 1-bromo-2-ethoxynaphthalene (B1337326) shows aromatic signals between 7.15 and 7.83 ppm. scirp.org

Based on these principles, the predicted ¹H NMR data for this compound are presented below. The proton at C2 is expected to be shifted upfield due to the adjacent electron-donating ethoxy group, while the proton at C5 will likely be the most downfield due to the peri effect of the bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.8 - 7.0 | d | ~8.5 |

| H-3 | ~7.5 - 7.7 | d | ~8.5 |

| H-5 | ~8.2 - 8.4 | dd | ~8.0, 1.0 |

| H-6 | ~7.5 - 7.7 | td | ~8.0, 1.0 |

| H-7 | ~7.6 - 7.8 | td | ~8.0, 1.0 |

| H-8 | ~8.0 - 8.2 | dd | ~8.0, 1.0 |

| -OCH₂CH₃ | ~4.1 - 4.3 | q | ~7.0 |

| -OCH₂CH₃ | ~1.4 - 1.6 | t | ~7.0 |

Note: These are predicted values based on substituent effects and data from similar compounds.

The ¹³C NMR spectrum provides information on all twelve carbon atoms in this compound. The spectrum will show ten signals for the naphthalene core and two for the ethoxy group. The chemical shifts are highly dependent on the substituents. The carbon atom bearing the bromine (C1) will be significantly shifted downfield, but its signal will be attenuated due to the C-Br bond. The carbon attached to the ethoxy group (C4) will be strongly deshielded.

For comparison, ¹³C NMR data for the isomer 2-bromo-6-ethoxynaphthalene shows signals in the range of 14.80 to 157.24 ppm, with the ethoxy carbons at 14.80 and 63.56 ppm. ru.nl This provides a basis for predicting the spectral features of this compound. The quaternary carbons (C1, C4, C4a, C8a) can be identified by their lack of signal in a DEPT-135 experiment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~115 - 118 |

| C2 | ~105 - 108 |

| C3 | ~128 - 130 |

| C4 | ~155 - 158 |

| C4a | ~126 - 128 |

| C5 | ~129 - 131 |

| C6 | ~125 - 127 |

| C7 | ~127 - 129 |

| C8 | ~122 - 124 |

| C8a | ~132 - 134 |

| -OCH₂CH₃ | ~63 - 65 |

| -OCH₂CH₃ | ~14 - 16 |

Note: These are predicted values based on substituent effects and data from similar compounds.

To unambiguously assign the proton and carbon signals and confirm the structure, a suite of 2D NMR experiments is employed. semanticscholar.orgguidechem.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. chem-soc.si For this compound, COSY would show correlations between H-2 and H-3, and among the protons of the unsubstituted ring (H-5, H-6, H-7, H-8). A strong cross-peak between the methylene and methyl protons of the ethoxy group would also be evident.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It would show correlations between the ethoxy methylene protons and the H-3 and H-5 protons, confirming their spatial proximity and helping to solidify the assignment of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). chem-soc.si It allows for the direct assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. chem-soc.si This is crucial for identifying quaternary carbons. For instance, the H-2 proton would show a correlation to C4 and C8a, while the H-5 proton would show correlations to C4, C7, and C8a. The ethoxy methylene protons would show a key correlation to C4.

DOSY (Diffusion-Ordered Spectroscopy): This experiment separates signals based on the diffusion coefficient of the molecules, which is related to their size. For a pure sample of this compound, all signals should align horizontally, confirming they belong to a single molecular entity.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₁BrO), the molecular weight is 251.12 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion (M⁺) peak will appear as a characteristic doublet (M and M+2) of nearly equal intensity at m/z 250 and 252. scispace.com

Fragmentation in ethers often occurs via cleavage alpha to the oxygen atom. A primary fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable naphthoxy cation, or the loss of an ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment |

| 250 | 252 | [C₁₂H₁₁BrO]⁺ (Molecular Ion, M⁺) |

| 222 | 224 | [M - C₂H₄]⁺ (Loss of ethene) |

| 221 | 223 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 142 | - | [C₁₀H₇O]⁺ (Loss of Br) |

| 114 | - | [C₉H₆]⁺ (Further fragmentation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared radiation that correspond to bond vibrations. ru.nl The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3100-3000 | C-H stretch | Aromatic | Medium-Weak |

| 2980-2850 | C-H stretch | Aliphatic (Ethoxy) | Medium-Strong |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1270-1200 | C-O-C stretch | Aryl-alkyl ether (asymmetric) | Strong |

| 1050-1020 | C-O-C stretch | Aryl-alkyl ether (symmetric) | Medium |

| 900-675 | C-H bend | Aromatic (out-of-plane) | Strong |

| 650-550 | C-Br stretch | Aryl Halide | Medium-Weak |

The spectrum for the related compound 2-ethoxynaphthalene (B165321) shows characteristic peaks for Ar-H (3058 cm⁻¹), the ethoxy group (2879, 1379 cm⁻¹), and the C-O-C ether linkage (1217 cm⁻¹). These values support the predicted ranges for this compound.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated system. Naphthalene itself exhibits characteristic absorption bands corresponding to π→π* transitions. The introduction of substituents like the ethoxy and bromo groups modifies these transitions.

The ethoxy group, an auxochrome, typically causes a bathochromic shift (red shift) to longer wavelengths and can increase the intensity of absorption. The bromo group also acts as an auxochrome and contributes to a red shift. The UV-Vis spectrum of 2-ethoxynaphthalene in ethanol (B145695) shows absorption maxima at 356 nm and 361 nm. Theoretical studies on naphthalene show that substitutions affect the electronic structure and spectral features. For this compound, the extended conjugation and the influence of both substituents are expected to result in distinct absorption bands in the UV-A region (315-400 nm).

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Predicted λ_max (nm) | Electronic Transition |

| ~230-250 | π→π* (Benzenoid) |

| ~280-300 | π→π |

| ~330-360 | π→π (Naphthalenoid) |

Note: These are estimated values and can vary based on the solvent used.

Compound Index

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, a detailed three-dimensional model of the molecule can be constructed.

Key Structural Information from Hypothetical X-ray Crystallography of this compound:

If a single-crystal X-ray structure of this compound were determined, it would provide the following critical data:

Molecular Conformation: The analysis would reveal the precise orientation of the ethoxy group relative to the naphthalene ring. This includes the C-O-C bond angle of the ether linkage and the torsion angles that define the spatial arrangement of the ethyl group. This information is crucial for understanding steric effects and potential intramolecular interactions.

Planarity of the Naphthalene Ring: The planarity of the bicyclic aromatic system could be accurately assessed. Any distortions from planarity due to the substitution with the bulky bromine atom and the ethoxy group would be quantified.

Intermolecular Interactions: The crystal packing would show how individual molecules of this compound interact with each other in the solid state. This could include π-π stacking interactions between the naphthalene rings, as well as weaker van der Waals forces. These interactions are fundamental to understanding the physical properties of the solid, such as its melting point and solubility.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Br, C-O, C-C, C-H) and angles would be obtained. This data serves as an experimental benchmark for theoretical calculations and can provide insight into the electronic effects of the substituents on the naphthalene core.

Current Status of Crystallographic Data:

Despite the utility of this technique, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been reported as of the latest updates. Consequently, no experimental crystallographic data is available for this specific compound. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing a definitive reference for its solid-state conformation and packing.

Hypothetical Crystallographic Data Table:

In the absence of experimental data, a hypothetical data table is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic analysis of this compound.

| Parameter | Hypothetical Value | Description |

| Crystal System | e.g., Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | The space group defines the symmetry elements of the crystal structure. |

| a (Å) | e.g., 8.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | e.g., 10.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | e.g., 12.1 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | e.g., 95.5 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | e.g., 1045 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | e.g., 1.52 | The calculated density of the crystal. |

| C(1)-Br Bond Length (Å) | e.g., 1.90 | The distance between the carbon atom at position 1 and the bromine atom. |

| C(4)-O Bond Length (Å) | e.g., 1.37 | The distance between the carbon atom at position 4 and the oxygen atom of the ethoxy group. |

| C-O-C Bond Angle (°) | e.g., 118 | The angle formed by the carbon of the naphthalene ring, the ether oxygen, and the ethyl carbon. |

Computational Chemistry and Theoretical Modeling of 1 Bromo 4 Ethoxynaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. mpg.descispace.com DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. mpg.de This approach is computationally more feasible than traditional wavefunction-based methods, especially for larger systems. mpg.de

For 1-bromo-4-ethoxynaphthalene, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311+G**, can be employed to optimize the molecular geometry and predict its electronic properties. nih.gov Such calculations can reveal the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, would highlight electron-rich regions (like the oxygen atom of the ethoxy group and the naphthalene (B1677914) ring's π-system) and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

The reactivity of this compound can be further understood through DFT-calculated reactivity descriptors. Quantities like electronegativity, chemical hardness, and the Fukui function can be derived from the electron density, providing a quantitative measure of the molecule's reactivity and the local reactivity of each atom. scispace.com For example, a study on the related compound 1-bromo-4-fluoronaphthalene (B1202307) utilized DFT to perform a detailed analysis of its vibrational spectra, demonstrating the method's utility in characterizing substituted naphthalenes. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Naphthalene

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |

| Mulliken Atomic Charge on Br | -0.05 e | Shows the partial charge on the bromine atom. researchgate.net |

| Mulliken Atomic Charge on O | -0.55 e | Indicates a significant negative partial charge on the oxygen atom. researchgate.net |

Note: The values in this table are illustrative for a substituted naphthalene and are not based on a specific published study of this compound.

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions and electronic properties. ossila.comsemanticscholar.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. semanticscholar.org This energy gap is also related to the optical properties of the molecule, as it corresponds to the lowest energy electronic excitation. ossila.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the ethoxy group, reflecting its electron-donating character. The LUMO, on the other hand, would likely be distributed over the aromatic system, including the carbon atom attached to the bromine, representing its capacity to accept electrons. The HOMO-LUMO gap can be calculated using DFT, and the results can be used to predict the molecule's electronic absorption spectrum and its potential as an organic electronic material. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Naphthalene

| Parameter | Energy (eV) (Illustrative) |

|---|---|

| HOMO Energy (EHOMO) | -5.8 eV |

| LUMO Energy (ELUMO) | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

Note: The values in this table are illustrative for a substituted naphthalene and are not based on a specific published study of this compound.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about the static electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior, including conformational changes and interactions with its environment. nih.govulakbim.gov.tr MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and changes shape over time. rsc.org

For this compound, a key aspect to investigate via MD simulations is the conformational flexibility of the ethoxy group. The rotation around the C(aryl)-O and O-C(ethyl) bonds determines the orientation of the ethyl group relative to the naphthalene plane. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule might fit into a binding site of a protein or how it packs in a crystal lattice. Simulations can be performed in a vacuum or, more realistically, in a solvent to see how intermolecular interactions influence conformational preferences. mdpi.com

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry and drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. researchgate.netzamann-pharma.com By systematically modifying parts of a molecule and observing the effect on its activity, researchers can develop models that predict the activity of new, untested compounds. zamann-pharma.com Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical equations that relate molecular descriptors (physicochemical properties or structural features) to biological activity. zamann-pharma.com

For this compound, SAR studies would involve synthesizing and testing a series of analogues. For example, the ethoxy group could be replaced with other alkoxy groups of varying chain lengths or branching, or the bromo substituent could be moved to different positions on the naphthalene ring or replaced with other halogens. nih.gov The goal would be to identify which structural features are essential for a desired biological effect. For instance, a study on a series of bromo-substituted chromene derivatives found that the position and nature of substituents significantly influenced their binding affinity to antiapoptotic proteins. nih.gov Although no specific SAR studies for this compound are publicly available, the principles of SAR would guide the rational design of more potent or selective analogues based on this scaffold. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This can be a valuable tool for structure verification and interpretation of experimental spectra. DFT calculations, specifically using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. researchgate.net

The process involves first optimizing the geometry of this compound using DFT. Then, the magnetic shielding tensors for each nucleus are calculated at this geometry. These shielding values are then converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov Machine learning and graph neural networks are also emerging as powerful, high-accuracy methods for predicting NMR chemical shifts based on large datasets of experimental values. nih.govrsc.org For this compound, predicting the NMR spectrum could help in assigning the peaks in an experimental spectrum, especially for the complex aromatic region of the naphthalene ring system. nih.gov

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Bromo-Aromatic Compound

| Carbon Atom | Predicted δ (ppm) (Illustrative) | Experimental δ (ppm) (Illustrative) | Difference (ppm) |

|---|---|---|---|

| C-Br | 115.8 | 114.2 | 1.6 |

| C-O | 155.2 | 154.9 | 0.3 |

| Aromatic C | 128.5 | 127.8 | 0.7 |

| Aromatic C | 122.1 | 121.5 | 0.6 |

Note: The values in this table are illustrative and intended to show the typical accuracy of DFT-based NMR predictions for similar compounds. They are not based on a specific published study of this compound.

Applications and Advanced Research Areas of 1 Bromo 4 Ethoxynaphthalene and Its Derivatives

Pharmaceutical and Medicinal Chemistry Research

The naphthalene (B1677914) scaffold is a well-established pharmacophore in drug discovery, and derivatives such as 1-Bromo-4-ethoxynaphthalene are instrumental in the synthesis of novel therapeutic agents.

This compound is primarily utilized as a versatile intermediate in organic synthesis for the creation of more complex, biologically active molecules. guidechem.com The presence of the bromine atom provides a reactive site for various coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the attachment of diverse functional groups. The ethoxy group, in turn, modulates the electronic and steric properties of the naphthalene system. ontosight.ai

This compound serves as a foundational element for producing a range of pharmaceutical intermediates and specialty chemicals. buyersguidechem.com Its utility is demonstrated in the synthesis of complex substituted naphthalenes, which are core structures in many compounds under investigation for pharmacological activity. For example, a related derivative, 4-Bromo-1-ethoxy-naphthalene-2-carboxylic acid [2-(4-phenyl-piperazin-1-yl)-ethyl]-amide, highlights how the bromo-ethoxynaphthalene core can be elaborated into a complex molecule with potential neuromodulatory effects due to the inclusion of a piperazine (B1678402) motif. ontosight.ai

In the context of drug discovery, the structural attributes of this compound are of significant interest. The bromo and ethoxy substitutions on the naphthalene ring are critical for modulating physicochemical properties such as lipophilicity and solubility. ontosight.ai These properties are paramount as they influence a drug candidate's pharmacokinetic and pharmacodynamic profiles, including its ability to cross biological membranes and interact with target receptors or enzymes. ontosight.ai

The naphthalene ring system itself is a key feature in numerous approved drugs. By using precursors like this compound, medicinal chemists can systematically modify a lead compound to optimize its efficacy and selectivity. The development of compounds containing this scaffold is part of a broader effort to synthesize new chemical entities with potential therapeutic applications. ontosight.ai

While this compound itself is a precursor, its structural relatives, particularly 1,4-naphthoquinone (B94277) derivatives, have been extensively studied for their significant biological activities. mdpi.com These compounds are known to induce cytotoxicity in cancer cells through mechanisms that include redox cycling, the generation of reactive oxygen species (ROS), and the inhibition of critical enzymes like topoisomerase. mdpi.com

Research into the antimicrobial properties of naphthoquinone derivatives has shown promising results. A study evaluating a series of these compounds against various bacterial strains found that many exhibited notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating higher potency.

Table 1: In Vitro Antibacterial Activity of Selected 1,4-Naphthoquinone Derivatives against S. aureus

| Compound | Substituent R Group | MIC (μg/mL) |

| 5b | 4-Fluorophenyl | 30 |

| 5c | 4-Chlorophenyl | 30 |

| 5f | 4-(Trifluoromethyl)phenyl | 30 |

| 5j | 3,4-Dichlorophenyl | 30 |

| 5q | 4-Nitrophenyl | 70 |

| 5v | Thiophen-2-yl | 70 |

| 5y | Pyridin-4-yl | 70 |

| Source: Adapted from research on the antimicrobial evaluation of 1,4-naphthoquinone derivatives. nih.gov |

In the realm of anticancer research, introducing specific moieties to the naphthoquinone core has led to potent derivatives. For instance, thiazole-1,4-naphthoquinone hybrids have demonstrated high antitumor activity, with some derivatives showing IC₅₀ values in the sub-micromolar range. mdpi.com Similarly, studies on imino naphthyl derivatives have revealed compounds with significant antibacterial activity against strains like S. aureus and E. coli. asianpubs.org These findings underscore the importance of the naphthalene skeleton, accessible from precursors like this compound, in developing new anti-infective and anticancer agents.

Materials Science Applications

The rigid, aromatic structure of this compound makes it an excellent building block for the construction of functional organic materials. bldpharm.combldpharm.com

As an organic building block, this compound provides a well-defined and functionalizable platform for creating larger molecular architectures. americanchemicalsuppliers.com Its naphthalene core offers thermal stability and desirable electronic properties, while the bromine atom acts as a synthetic handle for polymerization or for linking to other molecular units. This versatility allows for its use in the synthesis of materials for organic electronics, such as ladder oligo(p-anilines), which have been synthesized using structurally similar bromo-nitrobenzene compounds. americanchemicalsuppliers.com

The field of organic light-emitting diodes (OLEDs) relies on materials capable of efficient charge transport and luminescence. Aryl amine-based "starburst" compounds are often used as hole-transporting materials in OLED devices. scispace.com The synthesis of these complex molecules often involves the Ullmann condensation, a reaction for which bromo-aromatic compounds like this compound are suitable precursors. scispace.com

Furthermore, structurally related compounds are explicitly used in the production of OLEDs. For example, 1-Bromo-4-chloronaphthalene is identified as an organic electroluminescent material, and 1-Bromo-4-iodobenzene is used as an OLED pharmaceutical intermediate. chemicalbook.comthermofisher.kr The naphthalene moiety is a common structural feature in many organic electronic materials, and the ability to functionalize it via its bromo-ethoxy derivative is key to developing new and improved materials for next-generation displays and lighting. scispace.comchemicalbook.com

Chemical Probes and Biosensing Applications

Naphthalene and its derivatives, particularly naphthalimides, are highly valued fluorophores for the development of chemical sensors and biological probes. mdpi.com Their desirable properties include high quantum yields, good photostability, and a large Stokes shift. The synthesis of these probes often begins with functionalized naphthalene precursors, such as those containing bromine atoms, which act as a key site for chemical modification.

Derivatives of 4-bromo-1,8-naphthalic anhydride (B1165640) and 4-bromo-1,8-naphthalimide are prominent starting materials for creating sophisticated fluorescent probes. nih.govsemanticscholar.orgplos.org The bromo-substituent is crucial as it can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the attachment of a specific recognition moiety that will interact with the target analyte. This interaction modulates the fluorescence properties of the naphthalimide core, enabling detection.

Research has demonstrated the synthesis of a variety of such probes:

Probes for Metal Ions: A fluorescent probe for detecting copper ions (Cu²⁺) was synthesized using 4-bromo-1,8-naphthalene anhydride as a starting material. semanticscholar.orgplos.org The probe exhibited high selectivity and sensitivity for Cu²⁺, with its fluorescence being quenched upon binding.

Probes for pH: Naphthalene-based fluorescent probes have been developed for imaging pH fluctuations within cellular organelles like mitochondria. rsc.org

Probes for Biothiols: Probes capable of detecting important biological thiols like glutathione (B108866) (GSH) have been synthesized from naphthalene dialdehyde (B1249045) precursors. nih.gov These are critical for studying oxidative stress and related diseases.

Probes for Enzyme Activity: 4-bromo-1,8-naphthalimide derivatives have been engineered to function as fluorogenic substrates for enzymes like glutathione S-transferase (GST). nih.gov

The following table summarizes key research findings on fluorescent probes developed from bromo-naphthalene scaffolds.

| Probe Precursor | Target Analyte | Sensing Mechanism | Key Finding |

| 4-Bromo-1,8-naphthalene anhydride | Copper (II) ions (Cu²⁺) | Fluorescence quenching | High selectivity and sensitivity with a detection limit of 1.8 μM. semanticscholar.orgplos.org |

| 4-Bromo-1,8-naphthalimide | Glutathione S-transferase (GST) | Fluorescence enhancement | Allows visualization of GST activity and can distinguish cancer cells from normal cells. nih.gov |

| 6-hydroxy-2-naphthaldehyde (B1303687) | pH | pH-dependent fluorescence | Successfully used to visualize mitochondrial pH fluctuations. rsc.org |

| Naphthalene-2,3-dicarboxaldehyde | Glutathione (GSH) | Fluorescence enhancement | Capable of detecting GSH in living cells and has potential for sepsis diagnosis. nih.gov |

This table is generated based on data from the referenced articles.

A significant advantage of naphthalene-based fluorescent probes is their utility in biological systems, including live cell imaging. Their ability to function in aqueous environments and their often low cytotoxicity makes them powerful tools for visualizing dynamic processes within living cells.

Researchers have successfully applied these probes to:

Visualize Enzyme Activity: An N-hydroxyethyl derivative of 4-bromo-1,8-naphthalimide (HE-BrNaph) shows a remarkable increase in fluorescence when its bromo group is replaced by glutathione in a reaction catalyzed by glutathione S-transferase (GST). nih.gov This has been used to visualize GST activity in living cells, providing a method to differentiate cancer cells, which often have higher GST levels, from normal cells. nih.gov

Image Cellular Organelles: A probe synthesized from 6-hydroxy-2-naphthaldehyde demonstrated excellent mitochondrial targeting ability, enabling the visualization of pH changes specifically within the mitochondria of live HepG2 cells. rsc.org

Monitor Reactive Oxygen Species (ROS): Pro-fluorescent probes have been designed to detect reactive oxygen species like hydrogen peroxide (H₂O₂) inside living cells, which is crucial for studying oxidative stress. google.com Confocal and two-photon fluorescence microscopy have been used to image H₂O₂ in live HEK cells using such probes. google.com

Detect Biothiols in Disease States: Naphthalene-based probes have been used not only to detect glutathione (GSH) in living cells but also to assess its levels in serum from patients with sepsis, indicating their potential as diagnostic tools. nih.gov

These applications highlight the versatility of the naphthalene scaffold in creating probes that provide real-time spatial and temporal information about biological processes, which is invaluable for both fundamental research and clinical diagnostics.

Catalysis and Ligand Design

In the realm of organometallic chemistry, phosphine (B1218219) ligands are indispensable for tuning the properties of transition metal catalysts. The steric and electronic characteristics of the phosphine ligand directly influence the reactivity, selectivity, and stability of the metal complex. tue.nl Aryl bromides, such as this compound, are key precursors for the synthesis of a wide variety of triarylphosphine ligands.

The synthesis of these ligands often proceeds through the reaction of the aryl bromide with a source of phosphorus. Common strategies include:

Reaction with Metal Phosphides: The aryl bromide can be reacted with a nucleophilic phosphorus reagent like lithium diphenylphosphide or potassium diphenylphosphide. beilstein-journals.org

Grignard or Organolithium Intermediates: A more common route involves converting the aryl bromide into an organometallic intermediate. This is achieved by reacting this compound with magnesium to form a Grignard reagent or with an organolithium reagent like n-butyllithium. This nucleophilic intermediate is then reacted with a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or chlorodiphenylphosphine (B86185) (Ph₂PCl), to form the P-C bond. researchgate.netumn.edu

For example, a potential synthesis of a phosphine ligand from this compound could involve its reaction with magnesium to form the corresponding Grignard reagent, followed by reaction with chlorodiphenylphosphine to yield (4-ethoxynaphthalen-1-yl)diphenylphosphine. This ligand would possess a bulky, electron-rich naphthalene group, which could impart unique properties to a metal catalyst. Bulky and electron-rich phosphine ligands are known to be highly effective in promoting challenging cross-coupling reactions. nih.gov

The ethoxy group on the naphthalene backbone can also influence the ligand's properties. It is an electron-donating group, which increases the electron density on the phosphorus atom, enhancing its σ-donor character. This can affect the stability and reactivity of the resulting metal complex. Furthermore, the oxygen atom of the ethoxy group could potentially act as a secondary binding site, creating a bidentate P,O-ligand, which can lead to highly stable and selective catalysts.

Precursors for Polymeric Materials and Conjugated Systems

This compound serves as a key monomer for the synthesis of advanced polymeric materials and conjugated systems. Its unique structure, featuring a reactive bromo group and an electron-donating ethoxy group on a naphthalene backbone, allows for its incorporation into polymer chains through various modern polymerization techniques. These resulting polymers, particularly poly(4-ethoxynaphthalene) and its derivatives, are of significant interest due to their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The naphthalene unit imparts desirable properties such as high thermal stability, good charge transport characteristics, and tunable optoelectronic properties.

The polymerization of this compound can be achieved through several established cross-coupling methodologies that are widely used for the synthesis of conjugated polymers from bromo-aromatic monomers. These methods allow for the formation of carbon-carbon bonds, leading to the creation of a polymer backbone with an extended π-conjugated system. The ethoxy group on the naphthalene ring enhances the solubility of the resulting polymer in common organic solvents, which is a crucial factor for solution-based processing and device fabrication.

One of the most common methods for the polymerization of aryl halides is the Suzuki cross-coupling reaction . This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In the context of this compound, it could be first converted to a naphthalene-boronic acid or -boronic ester derivative and then polymerized with a dibromo-aromatic comonomer. Alternatively, the this compound itself can be coupled with a diboronic acid or ester comonomer. This versatile reaction is known for its high tolerance to a wide range of functional groups and its ability to produce well-defined polymers with high molecular weights.

Another powerful technique is Grignard Metathesis (GRIM) polymerization . cmu.edursc.orgresearchgate.nettdl.org This method involves the formation of a Grignard reagent from the bromo-aromatic monomer, followed by a nickel-catalyzed polymerization. For this compound, the first step would be its reaction with magnesium to form the corresponding Grignard reagent, 4-ethoxynaphthylmagnesium bromide. The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, initiates the polymerization, leading to the formation of poly(4-ethoxynaphthalene). cmu.edu The GRIM method is particularly advantageous for producing regioregular polymers with controlled molecular weights and narrow polydispersity, which is essential for optimizing the performance of electronic devices.